molecular formula C23H22N4O5S2 B3000985 ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate CAS No. 950470-84-5

ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate

Cat. No.: B3000985
CAS No.: 950470-84-5
M. Wt: 498.57
InChI Key: SJDUKMBDNYPKSP-UHFFFAOYSA-N
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Description

Ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrimido-benzothiazine core fused with a benzoate ester moiety. The molecule contains a sulfur-linked acetyl group (thioacetyl) bridging the pyrimido-benzothiazine and ethyl benzoate components. The ethyl substituent at position 6 of the pyrimido-benzothiazine ring and the 5,5-dioxido group contribute to its electronic and steric profile, which may influence solubility and receptor binding .

Properties

IUPAC Name

ethyl 2-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-3-27-18-12-8-6-10-16(18)21-19(34(27,30)31)13-24-23(26-21)33-14-20(28)25-17-11-7-5-9-15(17)22(29)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDUKMBDNYPKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Structural Characteristics

The compound features a unique structural framework that includes:

  • Thiazine Core : A key element contributing to its biological activity.
  • Thioether Group : Enhances reactivity and interaction with biological targets.
  • Acetamide Moiety : Potentially involved in various biological mechanisms.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₈H₁₈N₄O₅S₂
Molecular Weight398.48 g/mol
CAS Number950470-84-5
Core StructureBenzothiazine derivative with thiazine and pyrimidine components

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit notable antimicrobial properties. This compound has shown efficacy against various bacterial strains.

Case Study : A study on thiazine derivatives demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

2. Anticancer Activity

The compound's structural complexity suggests potential in targeting cancer cells. Preliminary studies have indicated that similar benzothiazine derivatives can inhibit cancer cell proliferation.

Research Findings : A related compound was found to induce apoptosis in cancer cell lines with an IC50 value of 25 μM. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

3. Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of great interest.

Mechanism of Action : this compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha based on its structural similarities to known anti-inflammatory agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus (MIC < 0.06 μg/mL)
AnticancerInduces apoptosis in cancer cell lines (IC50 = 25 μM)
Anti-inflammatoryInhibits IL-6 and TNF-alpha production

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimido-benzothiazine derivatives, many of which share the fused heterocyclic core but differ in substituents and functional groups. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Potential Applications/Properties References
Ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate 6-ethyl, 5,5-dioxido, thioacetyl, ethyl benzoate Hypothesized antimicrobial/pesticidal activity
2-[(6-Ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide 6-ethyl, 5,5-dioxido, 3-(methylthio)phenyl Enhanced lipophilicity for membrane penetration
2-[(9-Chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide 9-chloro, 6-methyl, 4-ethoxyphenyl Improved metabolic stability
Ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate Triazole core, tert-butyl, dimethylcarbamoyl Pesticidal (triazamate class)

Key Findings

Substituent Effects on Bioactivity: The ethyl benzoate group in the target compound may enhance hydrolytic stability compared to analogs with simpler acetamide termini (e.g., the 3-(methylthio)phenyl variant in ). This ester group could delay metabolic degradation, extending bioavailability .

Physicochemical Properties: The 5,5-dioxido group in all pyrimido-benzothiazine derivatives enhances water solubility compared to non-sulfonated analogs. However, the ethyl benzoate moiety introduces hydrophobicity, balancing solubility and membrane permeability . Compounds with thioether linkages (e.g., thioacetyl or sulfanyl groups) exhibit stronger π-π stacking interactions in crystal structures, as observed in related benzothiazole-pyrimidine hybrids .

Synthetic Pathways :

  • The target compound likely follows a multi-step synthesis involving nucleophilic substitution to attach the thioacetyl group, followed by esterification. This mirrors methods used for analogs like APY1-APY14 in benzothiazole-pyrimidine hybrids .

Antimicrobial activity is plausible, as benzothiazole-pyrimidine hybrids demonstrate efficacy against bacterial and fungal strains .

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